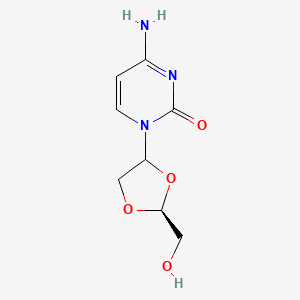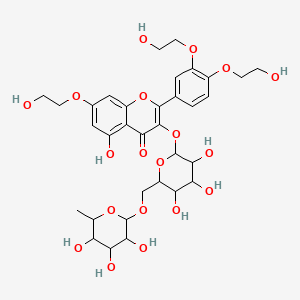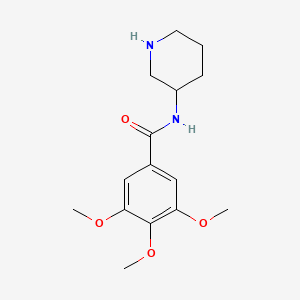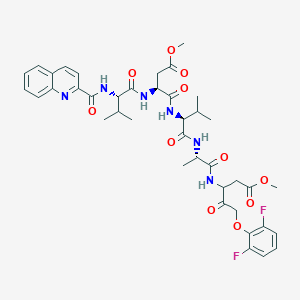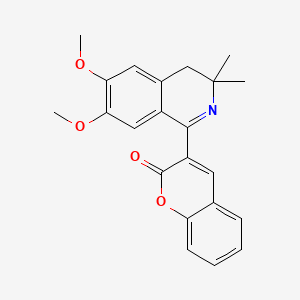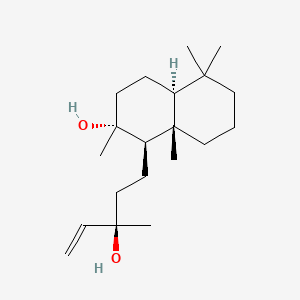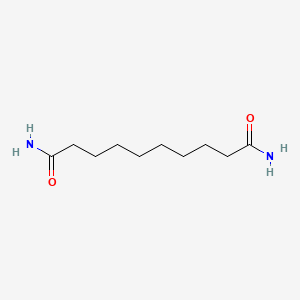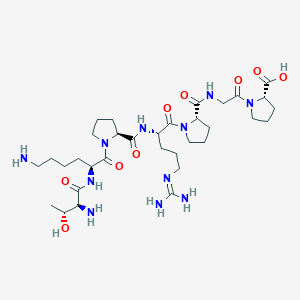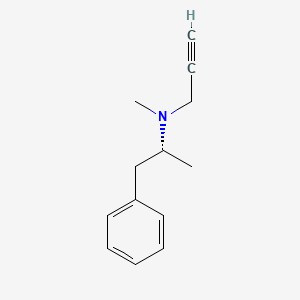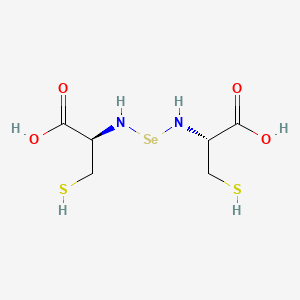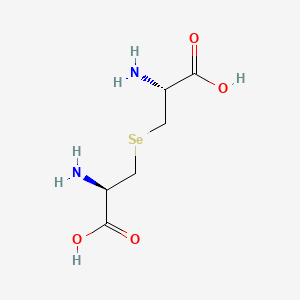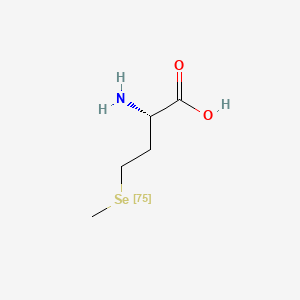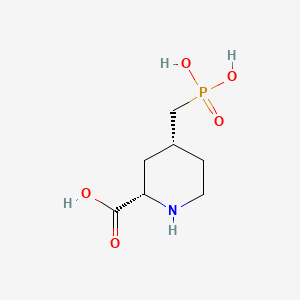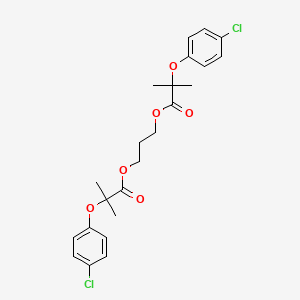
Simfibrate
Vue d'ensemble
Description
Simfibrate, également connu sous son nom commercial Cholesolvin, est un composé fibrate utilisé principalement pour le traitement de l'hyperlipidémie . Il s'agit d'un double ester de l'acide clofibrate avec le 1,3-propanediol, qui est clivé dans l'organisme pour produire une molécule de 1,3-propanediol et deux molécules d'acide clofibrate . L'acide clofibrate est l'agent hypolipidémiant actif qui aide à réduire le cholestérol et les triglycérides dans le sang .
Applications De Recherche Scientifique
Simfibrate has several scientific research applications, including:
Mécanisme D'action
Target of Action
Simfibrate is a derivative of clofibrate and is classified as a fibrate . Fibrates are a class of drugs that primarily target Peroxisome Proliferator-Activated Receptors (PPARs), which play essential roles in the regulation of lipid metabolism .
Mode of Action
This compound is a double ester of clofibric acid with 1,3-propanediol . Once administered, it is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active metabolite that exerts the lipid-lowering effect .
Biochemical Pathways
As a fibrate, it is likely to modulate the activity of ppars, which regulate the expression of genes involved in lipid metabolism .
Pharmacokinetics
Like other fibrates, it is expected to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is the reduction of serum cholesterol and triglycerides . This is achieved through the activation of PPARs, leading to increased fatty acid oxidation, reduced triglyceride synthesis, and increased HDL cholesterol levels .
Action Environment
The efficacy and stability of this compound, like other drugs, can be influenced by various environmental factors. These may include the patient’s diet, lifestyle, co-administration with other drugs, and individual genetic variations .
Analyse Biochimique
Biochemical Properties
Simfibrate interacts with various enzymes and proteins in the body. The substance is a double ester of clofibric acid with 1,3-propanediol . Upon administration, it is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active metabolite that exerts the lipid-lowering effect .
Cellular Effects
This compound has been used for the treatment of hyperlipidemia . It influences cell function by lowering the levels of lipids in the blood
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism into clofibric acid, which is the active lipid-lowering agent
Metabolic Pathways
This compound is involved in lipid metabolism . It is metabolized into clofibric acid, which is the active lipid-lowering agent
Méthodes De Préparation
Simfibrate est synthétisé par estérification de l'acide clofibrate avec le 1,3-propanediol . La réaction implique l'utilisation d'un catalyseur acide pour faciliter la formation des liaisons esters. Les conditions de réaction incluent généralement une plage de température de 60 à 80 °C et un temps de réaction de plusieurs heures pour assurer une estérification complète . Les méthodes de production industrielle suivent des principes similaires mais sont mises à l'échelle pour prendre en compte des quantités plus importantes de réactifs et de produits .
Analyse Des Réactions Chimiques
Simfibrate subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Dans l'organisme, this compound est hydrolysé pour produire de l'acide clofibrate et du 1,3-propanediol.
Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile, telles que l'halogénation.
Les réactifs couramment utilisés dans ces réactions comprennent l'eau pour l'hydrolyse, les oxydants pour l'oxydation et les halogènes pour les réactions de substitution . Les principaux produits formés à partir de ces réactions sont l'acide clofibrate, ses métabolites oxydés et les dérivés halogénés .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Industrie : Employé dans le développement de médicaments et de formulations hypolipidémiants.
Mécanisme d'action
This compound exerce ses effets en étant hydrolysé dans l'organisme pour produire de l'acide clofibrate . L'acide clofibrate active le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme des lipides . L'activation du PPARα conduit à une augmentation de l'oxydation des acides gras, à une diminution de la synthèse des triglycérides et à une amélioration de l'élimination des lipoprotéines de la circulation sanguine .
Comparaison Avec Des Composés Similaires
Simfibrate est similaire aux autres composés fibrates, tels que le fénofibrate et le gemfibrozil . Il est unique par sa structure double ester, qui permet une libération contrôlée de l'acide clofibrate dans l'organisme . Cette différence structurelle peut contribuer à des variations de pharmacocinétique et d'effets thérapeutiques par rapport aux autres fibrates .
Composés similaires
Propriétés
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
| Record name | Simfibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simfibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simfibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simfibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


